Guanoclor
Overview
Description
Mechanism of Action
Target of Action
Guanoclor, also known as guanochlor, is a sympatholytic drug . It is known to bind to non-adrenergic sites in pig kidney membranes .
Mode of Action
It is known to bind to non-adrenergic sites in pig kidney membranes . This binding could potentially alter the function of these sites, leading to its antihypertensive effects
Biochemical Pathways
Given its binding to non-adrenergic sites in pig kidney membranes , it is likely that this compound influences pathways related to kidney function and blood pressure regulation
Result of Action
This compound is an antihypertensive agent . It binds to non-adrenergic sites in pig kidney membranes, which likely leads to its antihypertensive effects . .
Biochemical Analysis
Biochemical Properties
Guanoclor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the Na+/H+ exchanger in pig kidney membranes with an IC50 of 1 μM and cell-free bovine dopamine β-hydroxylase with an IC50 of 90 μM . Additionally, this compound binds with high affinity to non-adrenergic sites in pig kidney membranes . These interactions suggest that this compound can modulate ion transport and neurotransmitter synthesis, impacting cellular homeostasis and signaling.
Cellular Effects
This compound influences various types of cells and cellular processes. It decreases norepinephrine levels in the heart, spleen, hypothalamus, and adrenal gland when administered at a dose of 10 mg/kg per day for six weeks in dogs . In rats, this compound decreases adrenal catecholamine levels at a dose of 20 mg/kg per day for six weeks . These effects indicate that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced sympathetic nervous system activity and lower blood pressure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to non-adrenergic sites in pig kidney membranes, inhibiting the Na+/H+ exchanger and dopamine β-hydroxylase . These binding interactions lead to enzyme inhibition, which in turn affects neurotransmitter synthesis and ion transport. This compound’s ability to decrease norepinephrine levels further supports its role in modulating gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable for up to four years when stored at -20°C . Long-term studies in dogs and rats have shown that this compound decreases norepinephrine and catecholamine levels over a six-week period . These findings suggest that this compound’s effects on cellular function are sustained over time, with potential implications for its use in chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, a dose of 10 mg/kg per day decreases norepinephrine levels in various tissues, while a higher dose of 20 mg/kg per day in rats decreases adrenal catecholamine levels These studies indicate that this compound has a dose-dependent effect on neurotransmitter levels, with higher doses potentially leading to more significant reductions
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and ion transport. It inhibits the Na+/H+ exchanger and dopamine β-hydroxylase, affecting the levels of norepinephrine and catecholamines . These interactions suggest that this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to non-adrenergic sites in pig kidney membranes, suggesting that it may be localized to specific cellular compartments . The distribution of this compound within tissues such as the heart, spleen, hypothalamus, and adrenal gland further supports its role in modulating neurotransmitter levels and cellular signaling .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its binding to non-adrenergic sites in pig kidney membranes . This localization may be influenced by targeting signals or post-translational modifications that direct this compound to specific compartments or organelles. The compound’s effects on enzyme inhibition and neurotransmitter synthesis suggest that its activity is closely linked to its subcellular distribution.
Preparation Methods
Guanoclor is synthesized through a multi-step process. The synthetic route involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Guanoclor undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, it can undergo nucleophilic substitution reactions due to the presence of the dichlorophenoxy group . Common reagents used in these reactions include hydrazine and S-methylthiourea . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Guanoclor has been studied for its applications in various fields of scientific research. In chemistry, it is used as a model compound to study substitution reactions and the behavior of guanidine derivatives . In biology, this compound is known to bind to non-adrenergic sites in pig kidney membranes, making it useful for studying receptor binding and signal transduction pathways . In medicine, this compound has been investigated for its potential antihypertensive effects . It has also been used in industry for the development of new pharmaceuticals and chemical compounds .
Comparison with Similar Compounds
Guanoclor is similar to other sympatholytic drugs such as guanabenz, guanoxan, and idazoxan . These compounds also bind to non-adrenergic sites and exhibit antihypertensive properties. this compound is unique in its specific binding affinity and the particular pathways it affects . The presence of the dichlorophenoxy group in this compound distinguishes it from other similar compounds and contributes to its unique chemical and pharmacological properties .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXRRMCNSMUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198184 | |
Record name | Guanoclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-32-1 | |
Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanoclor [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanoclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanoclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanoclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANOCLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanoclor as an antihypertensive drug?
A1: this compound functions as an adrenergic neuron blocking agent []. While its precise mechanism for lowering blood pressure remains unclear, research suggests that it disrupts sympathetic efferent function, primarily by blocking sympathetic fibers at the neuro-effector junction []. This action is similar to other drugs in its class, such as guanethidine, bethanidine, guanoxan, and debrisoquine [].
Q2: Are there any known concerns regarding the long-term use of this compound?
A2: While direct long-term studies on this compound might be limited, research points towards potential liver function impairment associated with Guanoxan, another drug in the same class []. This finding raises concerns about the possibility of similar effects with this compound, prompting a preference for alternative medications until further research clarifies this aspect.
Q3: What is known about the conformational behavior of this compound in solution?
A3: Studies employing conformational analysis techniques have revealed that this compound, similar to other antihypertensive drugs like Guanethidine, exists as various rotameric species in aqueous solutions []. Interestingly, the specific rotamer believed to be pharmacologically active might not be the sole conformer present in solution []. This finding highlights the complexities of drug-receptor interactions and the importance of considering conformational equilibria in drug design.
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